Cas no 2172501-72-1 ((1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride)

(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride
- 2172501-72-1
- EN300-1450683
-
- インチ: 1S/C6H9FN2O2S/c1-5-8-3-6(9(5)2)4-12(7,10)11/h3H,4H2,1-2H3
- InChIKey: ASCVEBFZQVBBIB-UHFFFAOYSA-N
- ほほえんだ: S(CC1=CN=C(C)N1C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 192.03687687g/mol
- どういたいしつりょう: 192.03687687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 60.3Ų
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450683-1000mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 1000mg |
$1200.0 | 2023-09-29 | ||
Enamine | EN300-1450683-50mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 50mg |
$1008.0 | 2023-09-29 | ||
Enamine | EN300-1450683-10000mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 10000mg |
$5159.0 | 2023-09-29 | ||
Enamine | EN300-1450683-2500mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 2500mg |
$2351.0 | 2023-09-29 | ||
Enamine | EN300-1450683-100mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 100mg |
$1056.0 | 2023-09-29 | ||
Enamine | EN300-1450683-500mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 500mg |
$1152.0 | 2023-09-29 | ||
Enamine | EN300-1450683-250mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 250mg |
$1104.0 | 2023-09-29 | ||
Enamine | EN300-1450683-1.0g |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1450683-5000mg |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
2172501-72-1 | 5000mg |
$3479.0 | 2023-09-29 |
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
(1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluorideに関する追加情報
The Compound CAS No. 2172501-72-1: (1,2-Dimethyl-1H-Imidazol-5-Yl)Methanesulfonyl Fluoride
(1,2-Dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride, identified by the CAS registry number 2172501-72-1, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of an imidazole ring substituted with two methyl groups at positions 1 and 2, a methanesulfonyl group attached at position 5, and a fluoride ion as a leaving group.
The imidazole ring is a heterocyclic aromatic compound with two nitrogen atoms in the ring structure. In this case, the substitution pattern at positions 1 and 2 with methyl groups imparts steric bulk and electronic effects that can influence the reactivity of the molecule. The methanesulfonyl group (-SO₂CH₃) is an electron-withdrawing group, which can activate the imidazole ring towards nucleophilic substitution reactions. The presence of the fluoride ion as a leaving group makes this compound particularly useful in nucleophilic substitution reactions, where it can act as an electrophilic species.
Recent studies have highlighted the potential of (1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride in drug discovery and development. Its unique electronic properties make it a promising candidate for use as a building block in medicinal chemistry. Researchers have explored its ability to form stable complexes with various biomolecules, which could lead to novel therapeutic agents with enhanced bioavailability and efficacy.
In addition to its role in drug development, this compound has also found applications in organic synthesis as an intermediate in the construction of more complex molecules. Its reactivity towards nucleophiles makes it a valuable reagent in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of CAS No. 2172501-72-1 under various reaction conditions. These studies have provided insights into the mechanistic pathways involved in its reactions, paving the way for more efficient synthetic strategies.
The synthesis of (1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride typically involves multi-step processes that include imidazole formation, alkylation, sulfonation, and fluorination steps. Each step requires careful optimization to ensure high yields and purity of the final product.
In conclusion, CAS No. 2172501-72-1, or (1,2-dimethyl-1H-imidazol-5-yl)methanesulfonyl fluoride, is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers working on drug discovery, organic synthesis, and material development.
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